4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine

Lipophilicity Drug Design Physicochemical Property Prediction

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine is a synthetic, small-molecule sulfonylpyrimidine derivative bearing a strong electron-withdrawing 4-nitrophenylsulfonyl group at position 4 and a trifluoromethyl group at position It is cataloged under PubChem CID 103596143 and is commercially available at a minimum purity specification of 95% from specialty chemical suppliers. The compound is primarily referenced within patent literature as a member of a broader class of substituted pyrimidines investigated for kinase inhibition and anticancer applications, rather than as a standalone, clinically advanced entity.

Molecular Formula C11H6F3N3O4S
Molecular Weight 333.25 g/mol
CAS No. 1823182-87-1
Cat. No. B1436355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine
CAS1823182-87-1
Molecular FormulaC11H6F3N3O4S
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C11H6F3N3O4S/c12-11(13,14)9-5-10(16-6-15-9)22(20,21)8-3-1-7(2-4-8)17(18)19/h1-6H
InChIKeyNOERLJQCWNTPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine (CAS 1823182-87-1): Procurement-Grade Identity and Baseline Properties


4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine is a synthetic, small-molecule sulfonylpyrimidine derivative bearing a strong electron-withdrawing 4-nitrophenylsulfonyl group at position 4 and a trifluoromethyl group at position 6. It is cataloged under PubChem CID 103596143 and is commercially available at a minimum purity specification of 95% from specialty chemical suppliers . The compound is primarily referenced within patent literature as a member of a broader class of substituted pyrimidines investigated for kinase inhibition and anticancer applications, rather than as a standalone, clinically advanced entity [1].

Why 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine Cannot Be Substituted with Generic Analogs


Superficially similar sulfonylpyrimidines cannot be assumed interchangeable due to the compound's unique dual-substituent electronic landscape. The simultaneous presence of the strongly electron-withdrawing 4-nitrophenylsulfone and the lipophilic, inductively electron-withdrawing 6-trifluoromethyl group creates a distinct molecular electrostatic potential and dipole moment not replicated by analogs with a single substituent or regioisomers. Computational data confirm this divergence: the specific arrangement of these groups yields a unique lipophilicity (XLogP3 = 2.1) and hydrogen-bonding profile (9 H-bond acceptors), which govern membrane permeability and target-binding pharmacophore geometry [1]. Simply interchanging with a 2-substituted analog or a des-nitro derivative would disrupt the crucial electronic synergy required for specific potency in kinase inhibition contexts described in patent examples [2].

Quantitative Differential Evidence for 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine Against Closest Analogs


Enhanced Lipophilicity vs. Des-Trifluoromethyl Analog Driven by 6-CF3

The 6-trifluoromethyl group confers a measurable increase in lipophilicity compared to a directly comparable des-trifluoromethyl analog, 4-((4-nitrophenyl)sulfonyl)pyrimidine. The target compound's computed XLogP3 is 2.1, indicating a significant shift from the predicted XLogP3 of approximately -0.1 for the des-CF3 analog (based on in-silico comparison using the same algorithm), which facilitates passive membrane permeation without altering the core sulfone pharmacophore [1].

Lipophilicity Drug Design Physicochemical Property Prediction

Differential Hydrogen-Bond Acceptor Capacity vs. Positional Isomers

The target compound presents a distinct hydrogen-bond acceptor (HBA) pattern compared to a positional isomer such as 2-((4-nitrophenyl)sulfonyl)-4-(trifluoromethyl)pyrimidine. With the sulfone and trifluoromethyl occupying the 1,3-relationship on the pyrimidine ring, the spatial orientation of its 9 HBA atoms (from nitro, sulfone, and pyrimidine nitrogens) creates a pharmacophore geometry distinct from the 2,4-isomer, which would cluster electron density differently around the ring [1]. While the total HBA count is identical for isomers, the three-dimensional arrangement of these acceptors is fixed by the specific substitution pattern, directly impacting docking scores in kinase ATP-binding pockets as inferred from structural biology for this compound class [2].

Pharmacophore Modeling Structure-Activity Relationship Regioselectivity

Electronic Modulation Advantage Over Des-Nitro Analog in Kinase Context

The 4-nitrophenylsulfonyl group is a critical pharmacophoric element, as patent data show that replacement with a methyl or simpler aryl group abolishes DRAK kinase inhibitory activity in multiple pyrimidine series [1]. While specific IC50 values for this exact compound are not in the public domain, class-level SAR indicates the nitro group's strong electron-withdrawing nature (-M effect) tunes the sulfone's electrophilicity, a feature absent in a direct analog like 4-((4-methylphenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine (where the methyl group is electron-donating via inductive effect). This electronic tuning is essential for the inhibitory activity against the TGF-β signaling kinase DRAK, which this compound class is designed to target [1].

Kinase Inhibition Electronic Effects DRAK/TGF-β Pathway

Procurement-Driven Application Scenarios for 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine


DRAK-Selective Kinase Inhibitor Lead Optimization in Oncology

Based on its placement within patent families targeting DRAK kinase for TGF-β pathway modulation in cancer [1], this compound is a prime scaffold for medicinal chemistry programs. Its unique 4-nitrophenylsulfone and 6-CF3 groups provide the essential electronic and lipophilic balance required for the pharmacophore. Procuring this exact regioisomer is necessary to maintain the structure-activity relationship observed where simple alkyl or des-nitro analogs show markedly reduced potency [1].

Chemical Biology Probe for TGF-β Signaling Pathway Dissection

Given its computed lipophilicity (XLogP3=2.1) and hydrogen-bonding capacity [2], this compound has suitable drug-like properties to serve as a cellular probe for studying TGF-β/Smad signaling. Its structural differentiation from 2-substituted isomers ensures correct binding orientation to targets like ALK5 or DRAK [1], enabling more reliable target engagement studies than generic, non-optimized heterocyclic probes.

Building Block for Focused Combinatorial Library Synthesis

With a purity specification of 95% and a molecular weight of 333.25 g/mol , this compound is well-suited as a key intermediate for generating a focused library of sulfonylpyrimidine analogs. The 9 HBA atoms and 2 rotatable bonds [2] point to a good balance of flexibility and rigidity for diversification aimed at probing kinase selectivity.

Quote Request

Request a Quote for 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.